1-Ethyl-3-methylimidazolium methanesulfonate
Overview
Description
1-Ethyl-3-methylimidazolium methanesulfonate is an ionic compound with the empirical formula C7H14N2O3S . It is often used in scientific research due to its unique properties .
Synthesis Analysis
The synthesis of ionic liquids like 1-Ethyl-3-methylimidazolium methanesulfonate is typically modeled and experimentally validated . The model yields the theoretically optimal conditions to perform the reaction .Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-methylimidazolium methanesulfonate has been studied using density functional theory (DFT) calculations . These studies provide both structural and electronic insight into the multifold interactions occurring in the ionic liquid .Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium methanesulfonate is involved in various chemical reactions. For instance, it has been used in the separation of positional isomers of benzoic acid by reversed-phase high-performance liquid chromatography (HPLC) .Physical And Chemical Properties Analysis
1-Ethyl-3-methylimidazolium methanesulfonate has a molecular weight of 206.27 g/mol . It has been found to be highly hygroscopic, making it a promising desiccant for applications in gas dehydration and absorption cooling .Scientific Research Applications
High Throughput Desalination and Drying
1-Ethyl-3-methylimidazolium methanesulfonate has been used in a composite material for water vapor sorption, showing promising applications in desalination and drying processes. Its combination with Syloid AL-1FP silica significantly enhances the water adsorption capacity, making it suitable for thermally-driven technologies (Askalany, Freni, & Santori, 2019).
Thermophysical Properties
Research on 1-Ethyl-3-methylimidazolium methanesulfonate includes the measurement of its speed of sound, density, and heat capacity under different conditions. This data is crucial for understanding its behavior under various temperature and pressure settings, which is relevant for applications in fields like material science and chemical engineering (Musiał et al., 2019).
Liquid Extraction of Ethanol from Ethyl tert-Butyl Ether
This ionic liquid has been studied for its efficiency in the separation of ether and alcohol, specifically ethyl tert-butyl ether (ETBE) and ethanol. It shows higher solute distribution ratios and selectivities compared to other ionic liquids, indicating its potential in industrial separation processes (Arce, Rodríguez, & Soto, 2006).
Zinc Electrowinning Process
In the field of metallurgy, particularly zinc electrowinning, 1-Ethyl-3-methylimidazolium methanesulfonate has been evaluated as an additive. Its addition to the electrolyte has been found to reduce cell voltage and increase current efficiency, suggesting its potential for reducing power consumption in metal extraction processes (Sorour et al., 2015).
Enzyme Activity and Stability
The compound has been explored in the context of its effects on enzyme activity and stability. Its impact on commercial laccase activity and stability in various solvents has been a subject of study, contributing to the understanding of enzyme behavior in non-traditional solvents (Tavares, Rodríguez, & Macedo, 2008).
Viscosity and Vogel–Tamman–Fulcher Model
Research has been conducted on the viscosity of 1-Ethyl-3-methylimidazolium methanesulfonate, providing valuable data for the Vogel–Tamman–Fulcher (VTF) model. This model is important for predicting the behavior of ionic liquids in various applications (Safarov et al., 2018).
Carbon Dioxide Absorption
This ionic liquid has been synthesized and tested for carbon dioxide absorption, showing promising results in fossil fuel processing. Its solubility properties and capacity for carbon dioxide absorption at various temperatures and pressures have been measured, indicating its potential as an advanced absorbent material (진유란 et al., 2012).
Aromatic Hydrocarbons Extraction
The ionic liquid has been evaluated in the liquid-liquid extraction of aromatic hydrocarbons. Its performance in this context offers insights into its potential application in the separation of aromatics from aliphatic hydrocarbons, which is significant for petrochemical industries (García et al., 2011).
Hydrogen Evolution Reaction in Alkaline Media
Studies have been conducted on its use as an additive in alkaline solutions for the hydrogen evolution reaction (HER). These studies provide valuable insights into its potential application in enhancing electrochemical reactions (Amaral et al., 2016).
Safety And Hazards
Future Directions
1-Ethyl-3-methylimidazolium methanesulfonate is being explored for a wide range of applications. For instance, it is considered a promising alternative desiccant to triethylene glycol and lithium bromide commonly used in the industry . Future challenges and hurdles associated with its use, especially stability, cost, and mass production issues, are also being addressed .
properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.CH4O3S/c1-3-8-5-4-7(2)6-8;1-5(2,3)4/h4-6H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLWEDFOKSJYBD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.CS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049219 | |
Record name | 1-Ethyl-3-methylimidazolium methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methylimidazolium methanesulfonate | |
CAS RN |
145022-45-3 | |
Record name | 1-Ethyl-3-methylimidazolium methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145022-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-3-methylimidazolium methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145022453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-3-methylimidazolium methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-3-methyl-1H-imidazolium methanesulfonate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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